![molecular formula C27H42O20 B1649409 Rhmannioside D CAS No. 81720-08-3](/img/structure/B1649409.png)
Rhmannioside D
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Overview
Description
Molecular Structure Analysis
Rhmannioside D has a molecular formula of C27H42O20 and an average molecular weight of 686.61 . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the current search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 686.61 . It is stored as a powder at -20°C for up to 3 years . More detailed physical and chemical properties would require specific experimental data, which is not available in the current search results.Scientific Research Applications
Composition and Diversification in Research & Development
Rhmannioside D, as a subject of scientific research, falls under the broader umbrella of research and development (R&D). R&D is characterized by a range of activities aimed at technical and scientific advancement. The heterogeneity of R&D encompasses fields in both physical and biological sciences, with applied research and development projects being diverse across industrial sectors (Link, 1982).
Potential Therapeutic Applications
While specific studies on this compound were not found, research on closely related compounds like Rehmannioside A suggests potential applications in therapeutics. For instance, Rehmannioside A has shown promise in neuroprotection and treatment of conditions like spinal cord injury and vascular dementia, demonstrating its potential in neurological therapeutics (Xiao et al., 2020), (Sun et al., 2019).
Absorption and Interaction with Other Compounds
The interaction of this compound with other compounds, such as Rhein, has been studied. These interactions are important for understanding the absorption mechanisms and potential synergistic effects when used in combination with other substances. For example, the promotion of this compound absorption by Rhein was mediated by breast cancer resistance and multidrug resistance-associated protein 2, affecting the permeability of the intestinal epithelium (Yang et al., 2021).
Broader Implications in Research & Development
The exploration of compounds like this compound contributes to the broader scientific landscape, influencing areas such as policy development, evaluation of scientific data, and fostering a deeper understanding of the relationships between scientific research and technological innovation. This aligns with the general principles of R&D, where scientific discoveries are translated into practical applications, thereby contributing to the advancement of knowledge and technology (Campbell, 1983), (Press, 2013).
Safety and Hazards
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O20/c28-4-8-3-12(32)27(1-2-41-23(13(8)27)46-25-21(40)18(37)15(34)10(6-30)43-25)47-26-22(19(38)16(35)11(7-31)44-26)45-24-20(39)17(36)14(33)9(5-29)42-24/h1-3,9-26,28-40H,4-7H2/t9-,10-,11-,12-,13+,14-,15-,16-,17+,18+,19+,20-,21-,22-,23+,24+,25+,26+,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEFRKPLHFKTFL-SNQOEBIKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317004 |
Source
|
Record name | Rehmannioside D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81720-08-3 |
Source
|
Record name | Rehmannioside D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81720-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rehmannioside D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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